molecular formula C12H15NO3 B157211 Methyl 4-(3-hydroxypyrrolidin-1-YL)benzoate CAS No. 134031-02-0

Methyl 4-(3-hydroxypyrrolidin-1-YL)benzoate

Cat. No.: B157211
CAS No.: 134031-02-0
M. Wt: 221.25 g/mol
InChI Key: QKWSSBBKWYKELO-UHFFFAOYSA-N
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Description

Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate is an organic compound with the molecular formula C13H17NO3 It is a derivative of benzoic acid and contains a pyrrolidine ring substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(3-hydroxypyrrolidin-1-yl)benzoic acid.

    Esterification: The benzoic acid derivative is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts and are carried out under controlled temperatures.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.

Scientific Research Applications

Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The hydroxyl group on the pyrrolidine ring can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The ester group may also undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-aminopyrrolidin-1-yl)benzoate
  • Methyl 4-(3-methoxypyrrolidin-1-yl)benzoate
  • Methyl 4-(3-chloropyrrolidin-1-yl)benzoate

Uniqueness

Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate is unique due to the presence of the hydroxyl group on the pyrrolidine ring, which imparts specific chemical reactivity and biological activity. This functional group allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-12(15)9-2-4-10(5-3-9)13-7-6-11(14)8-13/h2-5,11,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWSSBBKWYKELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567624
Record name Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134031-02-0
Record name Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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